molecular formula C13H15BrN2O B15244208 (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine

Katalognummer: B15244208
Molekulargewicht: 295.17 g/mol
InChI-Schlüssel: TYABOBHXKYQIRL-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine is a chemical compound with a molecular formula of C12H15BrN2O. It is an aryl compound, characterized by the presence of a bromophenyl group attached to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine typically involves the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate oxazoline, which is then oxidized to form the desired oxazole compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole and oxazoline derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and bromophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromobenzoyl)oxazole: Similar in structure but lacks the amine group.

    Benzo[d]oxazol-2-yl(4-bromophenyl)methanone: Another related compound with a different substitution pattern.

Uniqueness

(S)-1-(5-(4-Bromophenyl)oxazol-2-YL)-2-methylpropan-1-amine is unique due to the presence of both the oxazole ring and the bromophenyl group, which confer specific chemical and biological properties. Its stereochemistry also adds to its distinctiveness, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C13H15BrN2O

Molekulargewicht

295.17 g/mol

IUPAC-Name

(1S)-1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H15BrN2O/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3/t12-/m0/s1

InChI-Schlüssel

TYABOBHXKYQIRL-LBPRGKRZSA-N

Isomerische SMILES

CC(C)[C@@H](C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Kanonische SMILES

CC(C)C(C1=NC=C(O1)C2=CC=C(C=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.